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molecular formula C8H6ClFO3 B1587210 6-Chloro-2-fluoro-3-methoxybenzoic acid CAS No. 886499-58-7

6-Chloro-2-fluoro-3-methoxybenzoic acid

Cat. No. B1587210
M. Wt: 204.58 g/mol
InChI Key: LCBOXBUSYYCBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314147B2

Procedure details

Boron tribromide (1.5 ml, 15.3 mmol) was added dropwise to a solution of 6-chloro-2-fluoro-3-(methyloxy)benzoic acid (intermediate 33, 1.04 g, 5.1 mmol) in dichloromethane (100 ml) at 0° C. under an atmosphere of Argon. The reaction was stirred at room temperature for 18 hrs. Water (5 ml) was added and the solid formed stirred for 5 mins. Sodium hydroxide (2M, 4 ml) was added and the remaining solid dissolved. The layers were separated and the aqueous layer evaporated to afford a colourless solid. This was extracted with ethyl acetate (3×) and the combined organics evaporated to afford the title compound as a yellow solid (831 mg). 1H-NMR δ 7.02 (1H, t, J 10), 7.16 (1H, dd, J 10, 3), 10.48 (1H, s), 13.96 (1H, br s).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[Cl:5][C:6]1[C:11]([C:12]([OH:14])=[O:13])=[C:10]([F:15])[C:9]([O:16]C)=[CH:8][CH:7]=1.O.[OH-].[Na+]>ClCCl>[Cl:5][C:6]1[C:11]([C:12]([OH:14])=[O:13])=[C:10]([F:15])[C:9]([OH:16])=[CH:8][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
1.04 g
Type
reactant
Smiles
ClC1=CC=C(C(=C1C(=O)O)F)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=C1C(=O)O)F)OC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid formed
STIRRING
Type
STIRRING
Details
stirred for 5 mins
Duration
5 min
DISSOLUTION
Type
DISSOLUTION
Details
the remaining solid dissolved
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
the aqueous layer evaporated
CUSTOM
Type
CUSTOM
Details
to afford a colourless solid
EXTRACTION
Type
EXTRACTION
Details
This was extracted with ethyl acetate (3×)
CUSTOM
Type
CUSTOM
Details
the combined organics evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=C(C(=C1C(=O)O)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 831 mg
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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